molecular formula C9H11F2NO2 B3157239 [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine CAS No. 847744-28-9

[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

Cat. No.: B3157239
CAS No.: 847744-28-9
M. Wt: 203.19 g/mol
InChI Key: ZWAKVWRYSDUYIZ-UHFFFAOYSA-N
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Description

[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine: is an organic compound with the molecular formula C9H11F2NO2 This compound is characterized by the presence of a difluoromethoxy group and a methoxy group attached to a phenyl ring, which is further connected to a methanamine group

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions involving transition metals.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.

    Protein Labeling: Used in the labeling of proteins for studying protein-protein interactions.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of pharmaceuticals targeting neurological disorders.

    Diagnostic Agents: Utilized in the development of diagnostic agents for imaging techniques.

Industry:

    Material Science: Employed in the synthesis of materials with specific electronic or optical properties.

    Agriculture: Investigated for its potential use in agrochemicals as a pesticide or herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative, such as 4-hydroxy-3-methoxybenzaldehyde.

    Difluoromethylation: The phenol derivative undergoes difluoromethylation using a difluoromethylating agent like bromodifluoromethane in the presence of a base such as potassium carbonate.

    Amination: The resulting difluoromethoxy compound is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the starting phenol derivative.

    Continuous Flow Reactors: Use of continuous flow reactors for difluoromethylation and amination steps to ensure consistent product quality and yield.

    Purification: Purification of the final product through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or difluoromethoxy groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles like halides, thiols; polar aprotic solvents.

Major Products:

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenylmethanamine derivatives.

Comparison with Similar Compounds

    [3-(Difluoromethoxy)phenyl]methanamine: Similar structure but with the difluoromethoxy group at a different position on the phenyl ring.

    [4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness:

    Binding Affinity: The specific positioning of the difluoromethoxy and methoxy groups in [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine provides unique binding properties compared to its analogs.

    Reactivity: The compound exhibits distinct reactivity patterns in chemical reactions due to the electronic effects of the substituents.

Properties

IUPAC Name

[4-(difluoromethoxy)-3-methoxyphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-4,9H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAKVWRYSDUYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243633
Record name 4-(Difluoromethoxy)-3-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847744-28-9
Record name 4-(Difluoromethoxy)-3-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847744-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-3-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(difluoromethoxy)-3-methoxyphenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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